Hexose
Overview
Description
Hexose is a monosaccharide, or simple sugar, that contains six carbon atoms. The general chemical formula for hexoses is C6H12O6. Hexoses are fundamental building blocks in biochemistry, playing crucial roles in energy metabolism and the structural integrity of cells. Common examples of hexoses include glucose, fructose, and galactose .
Preparation Methods
Hexoses can be synthesized through various methods, including microbial, enzymatic, and chemical processes. Industrial production often involves the hydrolysis of polysaccharides such as starch or cellulose. For example, glucose can be produced by the enzymatic hydrolysis of starch using amylase enzymes . Another method involves the microbial fermentation of biomass, which can yield various hexoses depending on the microbial strain and conditions used .
Chemical Reactions Analysis
Hexoses undergo a variety of chemical reactions, including:
Oxidation: Hexoses can be oxidized to form aldonic acids, uronic acids, or aldaric acids. For example, glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.
Reduction: Hexoses can be reduced to form sugar alcohols, such as sorbitol from glucose, using reducing agents like sodium borohydride.
Isomerization: Hexoses can isomerize to form different structural isomers. For instance, glucose can isomerize to fructose under alkaline conditions.
Condensation: Hexoses can undergo condensation reactions to form disaccharides or polysaccharides.
Scientific Research Applications
Hexoses have a wide range of applications in scientific research:
Chemistry: Hexoses are used as starting materials in the synthesis of various organic compounds. They are also used in studying reaction mechanisms and stereochemistry.
Biology: Hexoses are essential in cellular metabolism. Glucose, for example, is a primary energy source for cells and is involved in glycolysis and the citric acid cycle.
Medicine: Hexoses are used in medical diagnostics and treatments. For instance, glucose levels are monitored in diabetic patients, and fructose is used in intravenous feeding solutions.
Industry: Hexoses are used in the food industry as sweeteners and preservatives. .
Mechanism of Action
Hexoses exert their effects primarily through their involvement in metabolic pathways. For example, glucose is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are crucial for energy production and biosynthesis of nucleotides and amino acids . Hexoses also play roles in signaling pathways, such as the insulin signaling pathway, which regulates glucose uptake and metabolism .
Comparison with Similar Compounds
Hexoses can be compared with other monosaccharides such as pentoses (five-carbon sugars) and heptoses (seven-carbon sugars). While pentoses like ribose are crucial in nucleic acids, hexoses are more involved in energy metabolism and structural functions. Hexoses are unique due to their versatility in forming various isomers and their central role in metabolic pathways. Similar compounds include:
Pentoses: Ribose, deoxyribose
Heptoses: Sedoheptulose
Other Hexoses: Mannose, galactose, fructose
Hexoses are indispensable in both biological and industrial contexts, making them a vital area of study in various scientific disciplines.
Biological Activity
Hexoses, including glucose and fructose, are simple sugars that play crucial roles in various biological processes. Their biological activity is primarily mediated through metabolic pathways, transport mechanisms, and their involvement in cellular signaling. This article explores the biological activity of hexose, focusing on its enzymatic roles, transport systems, and implications in health and disease.
1. Metabolism of this compound
Hexoses are central to energy metabolism in living organisms. The primary pathways involving hexoses include glycolysis and the this compound monophosphate pathway (HMP).
Glycolysis is the process by which glucose is broken down to produce energy. It involves several key enzymes:
- Hexokinase (HXK) : Catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), a critical step in glucose metabolism.
- Phosphofructokinase (PFK) : Regulates the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, controlling the rate of glycolysis.
The This compound Monophosphate Pathway serves to generate NADPH and ribose-5-phosphate, essential for anabolic reactions and nucleotide synthesis. Research indicates that variations in the activity of this pathway can significantly affect cellular metabolism under different growth conditions .
2. Enzymatic Roles of Hexokinases and Fructokinases
Hexokinases and fructokinases are vital enzymes that phosphorylate hexoses:
Enzyme | Substrate | Product | Location |
---|---|---|---|
Hexokinase (HXK) | Glucose | Glucose-6-phosphate (G6P) | Cytoplasm, Mitochondria |
Fructokinase (FRK) | Fructose | Fructose-1-phosphate | Cytoplasm |
HXKs not only catalyze the phosphorylation of glucose but also function as glucose sensors, influencing gene expression related to metabolic pathways . FRKs primarily regulate sugar allocation in vascular tissues, thereby affecting plant growth and development .
3. Transport Mechanisms
This compound transporters (Gluts) facilitate the uptake of hexoses across cell membranes. In cancer biology, Gluts are often overexpressed, enhancing glucose uptake to support increased metabolic demands:
- Glut1 : Primarily responsible for glucose transport in most tissues.
- Glut4 : Insulin-regulated transporter found in adipose tissues and muscle.
Recent studies highlight that Gluts can also transport other sugars like fructose and mannose, indicating their multifunctionality . This characteristic has implications for understanding cancer metabolism and developing targeted therapies.
4. Case Studies and Research Findings
Several studies have illustrated the significance of hexoses in various biological contexts:
- Cancer Metabolism : A study demonstrated that cancer cells rely heavily on Glut overexpression to meet their energy needs, suggesting potential therapeutic targets .
- Plant Development : Research on hexokinases in plants revealed their dual role as metabolic enzymes and sugar sensors that regulate developmental pathways .
- Selenium Conjugation : Animal studies indicated that this compound conjugation could play a role in selenium homeostasis, showcasing hexoses' involvement beyond energy metabolism .
5. Conclusion
Hexoses are fundamental components of biological systems with diverse roles ranging from energy production to cellular signaling. Their enzymatic processing via hexokinases and fructokinases, coupled with efficient transport mechanisms, underscores their importance in both normal physiology and pathological conditions such as cancer. Ongoing research continues to uncover the complexities of this compound biology, paving the way for novel therapeutic approaches.
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
Record name | Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
Record name | Hexopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allopyranose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC287045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC274237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-galactose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.